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Compound of Interest

Compound Name: Phosphine, pentyl-

Cat. No.: B3044737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize pentylphosphine, a primary alkylphosphine. Due to the limited availability of

published spectroscopic data for pentylphosphine, this guide utilizes data from analogous

straight-chain alkylphosphines, primarily n-butylphosphine, to present a predictive and

instructional interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This approach offers a robust framework for researchers working with

pentylphosphine and similar organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of

pentylphosphine, providing detailed information about the hydrogen, carbon, and phosphorus

environments.

Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for Pentylphosphine
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~2.9 - 3.1 dt 2H P-H
¹JPH ≈ 190-210

Hz, ³JHH ≈ 7 Hz

~1.4 - 1.6 m 2H α-CH₂
¹JPC ≈ 15-20 Hz,

²JPH ≈ 10-15 Hz

~1.3 - 1.5 m 4H β-CH₂, γ-CH₂

~1.2 - 1.4 m 2H δ-CH₂

~0.9 t 3H ε-CH₃ ³JHH ≈ 7 Hz

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pentylphosphine

Chemical Shift (δ) ppm Assignment Coupling Constant (J) Hz

~25 - 30 α-C ¹JPC ≈ 15-20 Hz

~30 - 35 β-C ²JPC ≈ 10-15 Hz

~22 - 27 γ-C ³JPC ≈ 5-10 Hz

~20 - 25 δ-C ⁴JPC ≈ 0-2 Hz

~13 - 15 ε-C ⁵JPC ≈ 0 Hz

Table 3: Predicted ³¹P NMR Spectroscopic Data for Pentylphosphine

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz

~ -130 to -160 t ¹JPH ≈ 190-210 Hz

Interpretation
¹H NMR: The proton spectrum of pentylphosphine is characterized by a distinctive triplet in

the upfield region for the terminal methyl group (ε-CH₃). The methylene groups (α, β, γ, δ)
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will appear as complex multiplets due to P-H and H-H couplings. The protons directly

attached to the phosphorus atom (P-H) will exhibit a broad doublet of triplets due to the large

one-bond P-H coupling and coupling to the adjacent methylene group.

¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five

carbon atoms of the pentyl chain. The carbon directly bonded to the phosphorus (α-C) will

appear as a doublet due to one-bond P-C coupling. The coupling constants will decrease

with increasing distance from the phosphorus atom.

³¹P NMR: The phosphorus-31 spectrum is the most direct method for identifying phosphines.

For a primary phosphine like pentylphosphine, a triplet is expected in the proton-coupled

spectrum due to the two directly attached protons. The chemical shift for primary

alkylphosphines typically falls in the range of -130 to -160 ppm.

Experimental Protocol
NMR Sample Preparation: A sample of pentylphosphine (10-20 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Deuterated solvents are

used to avoid large solvent signals in the ¹H NMR spectrum. The solution is then degassed to

remove dissolved oxygen, which can broaden NMR signals.

Data Acquisition: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

For ³¹P NMR, a broadband probe is used, and the chemical shifts are referenced to an external

standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 4: Predicted IR Absorption Bands for Pentylphosphine
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Wavenumber (cm⁻¹) Intensity Assignment

~2280 - 2300 Medium, Sharp P-H stretch

2850 - 2960 Strong C-H stretch (alkyl)

1450 - 1470 Medium C-H bend (CH₂)

1370 - 1385 Medium C-H bend (CH₃)

~965 - 1085 Medium P-H bend

Interpretation
The IR spectrum of pentylphosphine is expected to be dominated by strong C-H stretching and

bending vibrations from the pentyl group. The most characteristic absorption is the P-H

stretching band, which appears as a sharp, medium-intensity peak in the region of 2280-2300

cm⁻¹. The P-H bending vibrations are also observable in the fingerprint region.

Experimental Protocol
Sample Preparation: For a liquid sample like pentylphosphine, a thin film can be prepared by

placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then

subtracted from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Data Presentation
Table 5: Predicted Mass Spectrometry Fragmentation for Pentylphosphine
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m/z Ion Comments

104 [CH₃(CH₂)₄PH₂]⁺ Molecular ion (M⁺)

73 [C₄H₉P]⁺ Loss of a methyl radical

57 [C₄H₉]⁺ Loss of PH₂ radical

47 [CH₃PH]⁺ α-cleavage

31 [PH₂]⁺

Interpretation
In an electron ionization (EI) mass spectrum, pentylphosphine will show a molecular ion peak

(M⁺) at m/z 104. The fragmentation pattern will be characterized by the loss of alkyl fragments

from the pentyl chain. Alpha-cleavage (cleavage of the C-C bond adjacent to the phosphorus

atom) is a common fragmentation pathway for alkylphosphines.

Experimental Protocol
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization and Analysis: In the ion source, the sample is bombarded with high-energy electrons

(typically 70 eV) to generate the molecular ion and fragment ions. These ions are then

separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer) and detected.

Visualization of Spectroscopic Interpretation
Workflow
The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of

pentylphosphine.
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Caption: Relationship between spectroscopic techniques and structural information for

pentylphosphine.
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Caption: Experimental and data analysis workflow for spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Data Interpretation for Pentylphosphine:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044737#spectroscopic-data-interpretation-for-
pentylphosphine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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